molecular formula C19H30N2O4 B3949733 1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B3949733
M. Wt: 350.5 g/mol
InChI Key: VFJCMPBMYOKUCM-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-23-12-4-9-20-19(22)16-7-10-21(11-8-16)14-15-5-6-17(24-2)18(13-15)25-3/h5-6,13,16H,4,7-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJCMPBMYOKUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with piperidine-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the methoxypropyl group, which may affect its biological activity and chemical reactivity.

    N-(3-methoxypropyl)piperidine-4-carboxamide: Lacks the dimethoxyphenyl group, leading to different properties and applications.

The uniqueness of 1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Reactant of Route 2
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1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

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